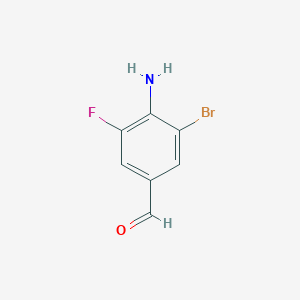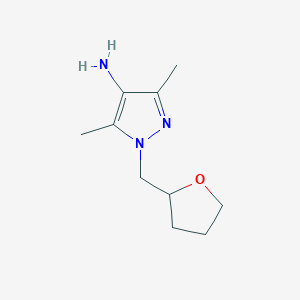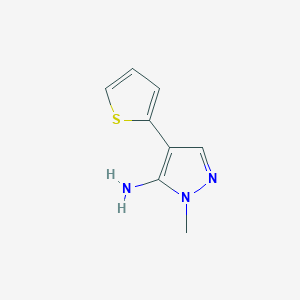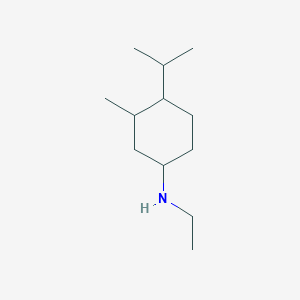
N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine is an organic compound classified as an amine It features a cyclohexane ring substituted with an ethyl group, a methyl group, and an isopropyl group, along with an amine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes:
Alkylation: Cyclohexanone is first alkylated with ethyl and isopropyl halides in the presence of a strong base such as sodium hydride.
Reductive Amination: The resulting ketone is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction conditions.
化学反应分析
Types of Reactions
N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
N-Methylcyclohexylamine: Similar structure but lacks the ethyl and isopropyl groups.
N-Ethylcyclohexylamine: Similar structure but lacks the methyl and isopropyl groups.
N-Isopropylcyclohexylamine: Similar structure but lacks the ethyl and methyl groups.
Uniqueness
N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine is unique due to the presence of all three substituents (ethyl, methyl, and isopropyl) on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C12H25N |
|---|---|
分子量 |
183.33 g/mol |
IUPAC 名称 |
N-ethyl-3-methyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-5-13-11-6-7-12(9(2)3)10(4)8-11/h9-13H,5-8H2,1-4H3 |
InChI 键 |
RDPNCAUIESVICE-UHFFFAOYSA-N |
规范 SMILES |
CCNC1CCC(C(C1)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
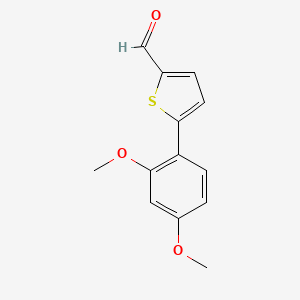
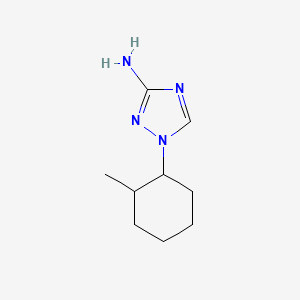
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
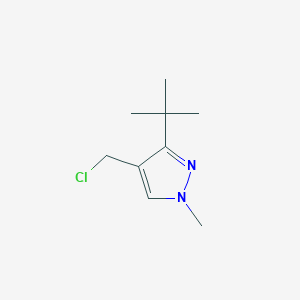
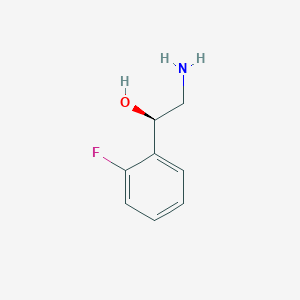
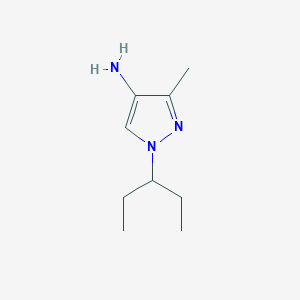
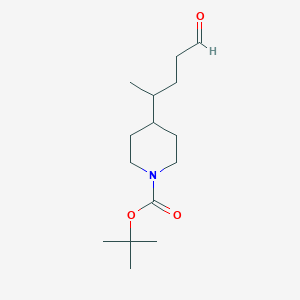
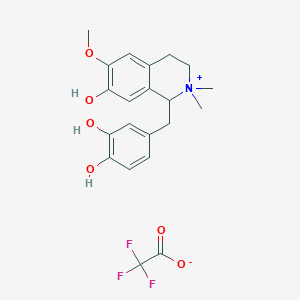
![Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
